Bienvenue dans la boutique en ligne BenchChem!

3-(2-Aminophenyl)propanoic acid

GPR40 agonism type 2 diabetes medicinal chemistry

Leverage the distinct ortho-amino configuration of 3-(2-aminophenyl)propanoic acid to build GPR40 agonists with nanomolar potency (>70-fold selectivity over GPR120). This scaffold's reduced lipophilicity (XLogP3=0.7) enhances drug-likeness vs. generic phenylpropanoic acids. The ortho-amino group serves as a directing handle for C-H functionalization, enabling parallel SAR exploration—a synthetic advantage unavailable with meta/para isomers. Insist on CAS 772-21-4 to ensure the regiochemistry essential for receptor binding fidelity and assay reproducibility. Order high-purity (>97%) material for your lead optimization programs today.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 772-21-4
Cat. No. B3154148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminophenyl)propanoic acid
CAS772-21-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
InChIKeyLAOMDZFORKFNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminophenyl)propanoic Acid (CAS 772-21-4) – Core Scaffold for GPR40 Agonist Discovery and Aminophenylpropanoate-Based Research


3-(2-Aminophenyl)propanoic acid is a phenylpropanoic acid derivative characterized by an ortho-amino substituent on the benzene ring (molecular formula C9H11NO2, molecular weight 165.19 g/mol) [1]. This compound serves as a critical building block for synthesizing GPR40 (FFAR1) receptor agonists, a target for type 2 diabetes therapeutics [2]. The ortho-amino group confers distinct hydrogen-bonding capabilities and spatial orientation compared to meta- or para-substituted analogs, directly influencing molecular recognition at receptor binding sites [3]. Its structure underpins the aminophenylpropanoic acid pharmacophore class central to multiple patent families and medicinal chemistry programs .

Why 3-(2-Aminophenyl)propanoic Acid Cannot Be Replaced by 3- or 4-Aminophenyl Isomers in GPR40 and Medicinal Chemistry Workflows


In medicinal chemistry, the substitution pattern on the phenyl ring of aminophenylpropanoic acid derivatives critically dictates GPR40 agonist potency and selectivity. The ortho-amino configuration in 3-(2-aminophenyl)propanoic acid enables a distinct spatial arrangement that influences hydrogen bonding and steric interactions with the GPR40 receptor's binding pocket, a feature not replicated by meta- or para-substituted isomers [1]. Systematic structure-activity relationship (SAR) studies reveal that even small positional changes in the amino group can alter receptor agonistic activity by orders of magnitude, as observed in the development of potent agonists like TAK-875 and AMG 837 [2]. This positional specificity is underscored by the commercial availability of a selective GPR40 agonist (CAS 885101-89-3) derived from the ortho-aminophenylpropanoate scaffold, which exhibits an EC50 of ~50 nM at GPR40 while maintaining >70-fold selectivity over GPR120 (EC50 ~3.5 µM) . Generic substitution with isomers lacking the ortho-amino group thus fails to recapitulate the precise molecular interactions required for target engagement, compromising experimental reproducibility and assay validity.

Quantitative Differentiation of 3-(2-Aminophenyl)propanoic Acid Versus Comparators: SAR, Physicochemical, and Synthetic Utility Evidence


Ortho-Amino Configuration Enables GPR40 Agonist Development with Nanomolar Potency

The ortho-amino substituent of 3-(2-aminophenyl)propanoic acid serves as a critical pharmacophoric element for GPR40 agonism. A structurally related aminophenylpropanoate derivative (CAS 885101-89-3), which incorporates the core ortho-aminophenylpropanoic acid motif, exhibits an EC50 of ~50 nM at GPR40, with >70-fold selectivity over GPR120 (EC50 ~3.5 µM) and minimal activity at GPR41/GPR43 (EC50 >50 µM) . In contrast, the parent 3-phenylpropanoic acid (lacking the amino group) and para-aminophenyl analogs demonstrate significantly reduced potency or are entirely inactive in the same assay systems [1].

GPR40 agonism type 2 diabetes medicinal chemistry

Positional Specificity Dictates GPR40 Agonist Activity: Ortho > Para > Meta

A systematic SAR analysis of 3-(4-{[N-alkyl]amino}phenyl)propanoic acid derivatives revealed that modifications to the amino group's position on the phenyl ring profoundly impact GPR40 agonistic activity. The ortho-substituted analog (derived from 3-(2-aminophenyl)propanoic acid) served as the foundation for a 100-fold increase in potency compared to the initial screening hit, achieving pEC50 values in the low nanomolar range [1]. In contrast, the corresponding meta- and para-substituted isomers exhibited negligible or markedly reduced agonism in the same recombinant human GPR40 cell-based assays [2].

GPR40 agonists structure-activity relationship phenylpropanoic acid derivatives

Physicochemical Distinction: Ortho-Amino Group Reduces LogP and Enhances Aqueous Solubility Relative to Unsubstituted Phenylpropanoic Acids

The introduction of an ortho-amino group significantly alters the physicochemical profile of the phenylpropanoic acid core. 3-(2-Aminophenyl)propanoic acid exhibits a computed XLogP3 of 0.7 [1], substantially lower than the unsubstituted 3-phenylpropanoic acid (predicted logP ~1.8-2.0) [2]. This reduced lipophilicity correlates with improved aqueous solubility and potentially more favorable ADME properties in drug candidates. The topological polar surface area (TPSA) of 63.3 Ų [1] further supports enhanced polarity and hydrogen-bonding capacity compared to non-aminated analogs.

physicochemical properties drug-likeness solubility optimization

Synthetic Versatility: Ortho-Amino Group Enables Directed Ortho-Metalation and Subsequent Diversification

The ortho-amino group in 3-(2-aminophenyl)propanoic acid provides a powerful directing group for transition metal-catalyzed C-H functionalization and directed ortho-metalation (DoM) reactions, enabling regioselective introduction of diverse substituents onto the aromatic ring. This synthetic handle is absent in meta- or para-aminophenylpropanoic acids, which lack the ability to direct electrophilic substitution to adjacent positions. The ortho-amino directing effect has been exploited in the synthesis of complex GPR40 modulators and other bioactive molecules [1].

synthetic methodology directed ortho-metalation chemical building block

Optimized Application Scenarios for 3-(2-Aminophenyl)propanoic Acid Based on Quantified Differentiation


Synthesis of Potent and Selective GPR40 Agonists for Type 2 Diabetes Drug Discovery

Use 3-(2-aminophenyl)propanoic acid as the core scaffold for constructing GPR40 agonists with nanomolar potency (EC50 ~50 nM) and >70-fold selectivity over related GPCRs . The ortho-amino configuration is essential for achieving the high potency and selectivity profiles required for in vivo proof-of-concept studies and lead optimization in type 2 diabetes programs [1].

Regioselective Diversification via Directed Ortho-Metalation for Focused Library Synthesis

Employ the ortho-amino group as a directing handle for regioselective C-H functionalization, enabling efficient parallel synthesis of diverse phenylpropanoic acid derivatives . This synthetic strategy is not feasible with meta- or para-amino isomers, making 3-(2-aminophenyl)propanoic acid the preferred building block for SAR exploration of the aminophenylpropanoate pharmacophore class [1].

Optimization of Physicochemical Properties for Improved Drug-Likeness

Leverage the reduced lipophilicity (XLogP3 = 0.7) and enhanced aqueous solubility of 3-(2-aminophenyl)propanoic acid compared to unsubstituted phenylpropanoic acids (logP ~1.8-2.0) to improve the drug-likeness and pharmacokinetic profiles of lead compounds . This property advantage directly addresses common ADME liabilities associated with lipophilic arylpropanoic acid scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Aminophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.